2-Methylene-3(2H)-furanone, also known as 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone, is a compound recognized for its significant role in flavor chemistry and its potential applications in various scientific fields. This compound is classified as a furanone, which is a type of lactone derived from furan. Furanones are important due to their low odor thresholds and desirable flavor properties, making them valuable in the food and fragrance industries.
2-Methylene-3(2H)-furanone can be sourced from various natural processes, particularly through the Maillard reaction, which occurs during the thermal treatment of foods. This reaction involves the interaction between reducing sugars and amino acids, leading to the formation of complex flavor compounds, including furanones. The classification of this compound falls under the category of heterocyclic organic compounds, specifically within the subgroup of furan derivatives.
The synthesis of 2-methylene-3(2H)-furanone can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, higher pH values have been reported to enhance the production of certain furanones while potentially inhibiting microbial growth .
The molecular structure of 2-methylene-3(2H)-furanone features a five-membered ring containing oxygen atoms and a double bond that contributes to its reactivity and flavor properties. The chemical formula is , indicating six carbon atoms, six hydrogen atoms, and two oxygen atoms.
The reactivity of 2-methylene-3(2H)-furanone includes:
The reaction pathways often involve mechanisms such as nucleophilic attack on the electrophilic carbon atoms within the furanone ring, leading to diverse product formations depending on the reactants used.
The mechanism by which 2-methylene-3(2H)-furanone exerts its effects, particularly in flavor enhancement, involves several biochemical pathways:
Chemical analyses using techniques such as gas chromatography-mass spectrometry have been employed to identify and quantify this compound in various food matrices .
2-Methylene-3(2H)-furanone (C₅H₆O₂) is a heterocyclic compound featuring a five-membered furanone core with an exocyclic methylene group (=CH₂) at the C2 position and a carbonyl group (C=O) at C3. Its systematic IUPAC name is 2-methylenetetrahydrofuran-3-one, reflecting saturation at C4 and C5. The planar enol-oxo tautomerism potential of the furanone ring contributes to its reactivity and flavor properties. Key structural characteristics include:
Table 1: Nomenclature and Identifiers
Category | Identifiers |
---|---|
IUPAC Name | 2-Methylenetetrahydrofuran-3-one |
CAS Registry | 41763-99-9 |
Molecular Formula | C₅H₆O₂ |
Alternative Names | HMMF (4-hydroxy-5-methyl-2-methylene-3(2H)-furanone); 2-Methylenefuran-3-one |
Spectroscopic data from PubChem [1] and FooDB [3] confirm its structure:
Table 2: Spectral Signatures
Technique | Key Features |
---|---|
IR | C=O stretch (1740 cm⁻¹), exocyclic C=C (1630 cm⁻¹) |
GC-MS | Base peak at m/z 69 (C₄H₅O⁺ fragment) |
¹³C NMR | C3 (δ 176 ppm), C2 (δ 150 ppm), =CH₂ (δ 110 ppm) |
2-Methylene-3(2H)-furanone derivatives emerged as synthetic targets in the mid-20th century due to their flavor significance. Key milestones include:
This compound is a biogenic precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®), the key caramel-like flavor in strawberries and pineapples. Its roles include:
Table 3: Biosynthetic Pathways to Furanones
Pathway | Key Steps | Product |
---|---|---|
Enzymatic (FaEO) | NAD(P)H-dependent reduction of HMMF | HDMF (strawberry) |
Maillard Reaction | Thermal degradation of fructose-1,6-diphosphate | HDMF (caramel flavors) |
HMMF’s high reactivity (due to its α,β-unsaturated system) makes it a transient intermediate, explaining its absence in mature fruit and dominance in biosynthetic studies [6] [9]. This underpins biotechnological efforts to optimize furanone production for flavor applications.
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